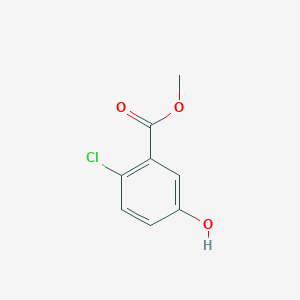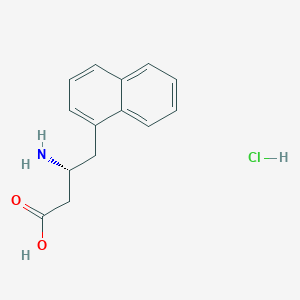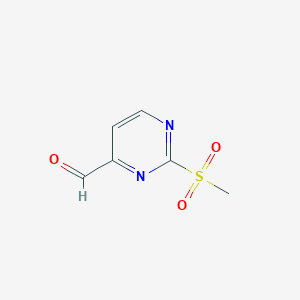
4-(5-Bromothiazol-2-YL)morpholine
概要
説明
4-(5-Bromothiazol-2-YL)morpholine is an organic compound with the molecular formula C7H9BrN2OS. It consists of a brominated thiazole ring linked to a morpholine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiazol-2-YL)morpholine typically involves the reaction of 5-bromothiazole with morpholine under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures between 2-8°C to maintain the stability of the compound .
Industrial Production Methods
it is generally synthesized in research laboratories for specific applications rather than mass production .
化学反応の分析
Types of Reactions
4-(5-Bromothiazol-2-YL)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the thiazole ring can be replaced by other nucleophiles.
Acid-Base Reactions: The nitrogen atom in the morpholine ring can participate in acid-base reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Acid-Base Reactions: These reactions are usually conducted in aqueous or organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, using an amine nucleophile can result in the formation of an aminothiazole derivative.
科学的研究の応用
4-(5-Bromothiazol-2-YL)morpholine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(5-Bromothiazol-2-YL)morpholine involves its interaction with specific molecular targets and pathways. The bromine atom in the thiazole ring can influence the electronic properties of the molecule, making it more reactive in certain chemical environments. The morpholine ring can participate in hydrogen bonding and other interactions with biological molecules .
類似化合物との比較
Similar Compounds
4-(4-Bromothiazol-2-yl)morpholine: Similar structure but with the bromine atom at a different position on the thiazole ring.
Morpholine: A simpler compound without the thiazole ring, used in various industrial applications.
Uniqueness
4-(5-Bromothiazol-2-YL)morpholine is unique due to the presence of both a brominated thiazole ring and a morpholine ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable for specific research applications .
特性
IUPAC Name |
4-(5-bromo-1,3-thiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c8-6-5-9-7(12-6)10-1-3-11-4-2-10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOKEKHNLUXDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671679 | |
| Record name | 4-(5-Bromo-1,3-thiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933728-73-5 | |
| Record name | 4-(5-Bromo-1,3-thiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
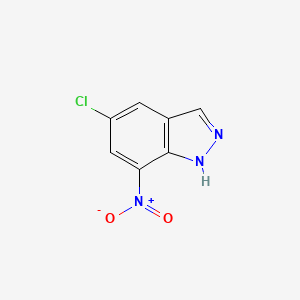
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371900.png)

![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)
![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)
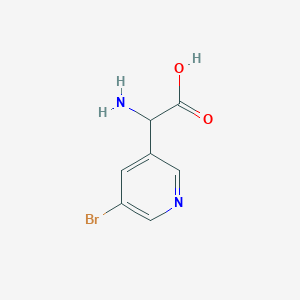

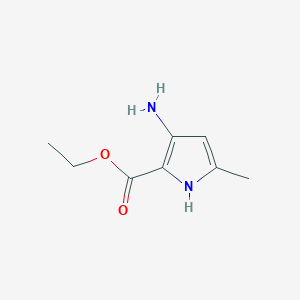

![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)
